4-Bromo-2-chloro-N,N-dimethylaniline
Overview
Description
4-Bromo-2-chloro-N,N-dimethylaniline is an organic compound characterized by the presence of bromine and chlorine atoms on a dimethylaniline framework. This compound is a derivative of N,N-dimethylaniline, where the benzene ring is substituted with bromine at the 4-position and chlorine at the 2-position. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Halogenation of N,N-Dimethylaniline: The compound can be synthesized by halogenating N,N-dimethylaniline using thionyl bromide and thionyl chloride. The reaction conditions are optimized to achieve regioselectivity, resulting in the formation of 4-bromo-N,N-dimethylaniline and 2-chloro-N,N-dimethylaniline.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of halogenating agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the halogenated aniline, leading to the formation of different reduced products.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Reduced anilines and other derivatives.
Substitution Products: Substituted anilines with different functional groups.
Mechanism of Action
Target of Action
It is used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Mode of Action
As an internal standard, it likely interacts with its targets through chemical reactions or binding events, facilitating the accurate measurement of iodine concentrations in various substances .
Biochemical Pathways
It’s possible that it may interact with pathways related to iodine metabolism or transport, given its use in iodine determination .
Scientific Research Applications
4-Bromo-2-chloro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-N,N-dimethylaniline
4-Chloro-N,N-dimethylaniline
2-Chloro-N,N-dimethylaniline
4-Bromo-N,N-dimethylaniline
Properties
IUPAC Name |
4-bromo-2-chloro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXCBIUESSICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505224 | |
Record name | 4-Bromo-2-chloro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-51-2 | |
Record name | 4-Bromo-2-chloro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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